![molecular formula C12H17ClN2O B2386303 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 1431964-26-9; 862874-68-8](/img/structure/B2386303.png)
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
Overview
Description
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a chemical compound that features a chloro-substituted phenyl ring connected to a pyrrolidine moiety via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxyaniline and 2-pyrrolidineethanol.
Etherification: The hydroxyl group of 3-chloro-4-hydroxyaniline is converted to an ethoxy group using 2-pyrrolidineethanol in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents, particularly in the development of antitumor and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
- 3-Chloro-4-(2-pyridinylethoxy)phenylamine
Uniqueness
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and pharmacological properties compared to other similar compounds. The non-planarity of the pyrrolidine ring can lead to different binding modes and biological activities.
Properties
CAS No. |
1431964-26-9; 862874-68-8 |
|---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 |
IUPAC Name |
3-chloro-4-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
InChI Key |
ZLPPXBYGAJAUJR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)Cl |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
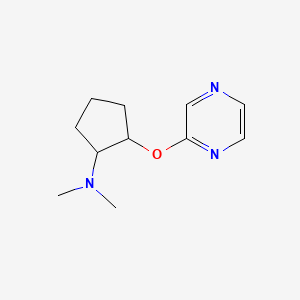
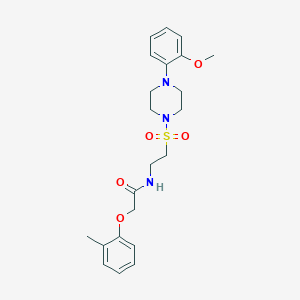
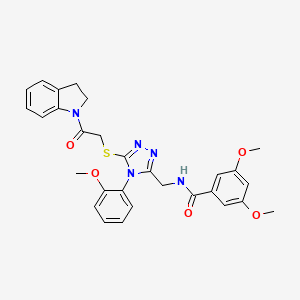
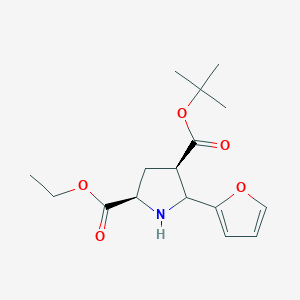
![N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2386226.png)
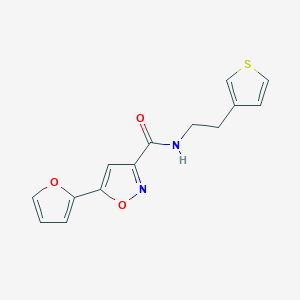
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)
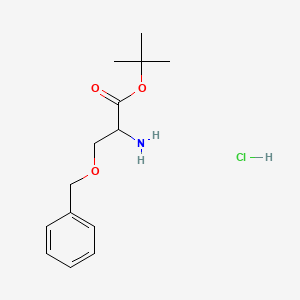
![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)
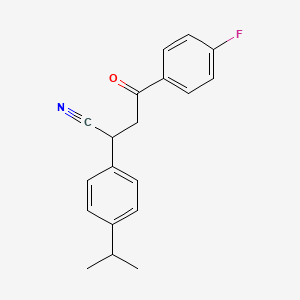
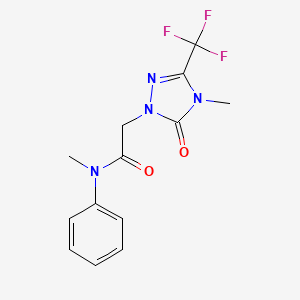
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
